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Cat. No.: B1663478 Get Quote

Thiazinamium Chloride: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Thiazinamium chloride is a quaternary ammonium phenothiazine derivative with potent

anticholinergic and antihistaminic properties. This technical guide provides a comprehensive

overview of its chemical structure, physicochemical properties, pharmacology, and relevant

experimental methodologies. The information is intended to serve as a valuable resource for

researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties
Thiazinamium chloride, systematically named trimethyl(1-phenothiazin-10-ylpropan-2-

yl)azanium chloride, is a synthetic compound belonging to the phenothiazine class of drugs.[1]

Its chemical structure is characterized by a tricyclic phenothiazine core, to which a quaternary

ammonium side chain is attached.

Chemical Identifiers:

IUPAC Name: trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1663478?utm_src=pdf-interest
https://www.benchchem.com/product/b1663478?utm_src=pdf-body
https://www.benchchem.com/product/b1663478?utm_src=pdf-body
https://immunomart.com/product/thiazinamium-chloride/
https://immunomart.com/product/thiazinamium-chloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number: 4320-13-2[1]

Molecular Formula: C₁₈H₂₃ClN₂S[1]

SMILES: CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)--INVALID-LINK--(C)C.[Cl-][1]

InChI: InChI=1S/C18H23N2S.ClH/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-

16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1[1]

A summary of the key physicochemical properties of thiazinamium chloride is presented in

Table 1.

Table 1: Physicochemical Properties of Thiazinamium Chloride

Property Value Reference

Molecular Weight 334.9 g/mol [1]

Melting Point 267 °C [2]

Solubility Soluble in DMSO [2]

Appearance White solid [3]

Pharmacology
Thiazinamium chloride exhibits a dual mechanism of action, functioning as both a potent

histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist. This dual

activity underlies its therapeutic potential in allergic and respiratory conditions.

Mechanism of Action
Antihistaminic Activity: Thiazinamium chloride acts as a competitive antagonist at

histamine H1 receptors. By blocking the action of histamine, it mitigates the allergic

response, including smooth muscle contraction and increased vascular permeability.

Anticholinergic Activity: The compound also demonstrates significant antagonism at

muscarinic acetylcholine receptors. This action leads to the relaxation of smooth muscle,

particularly in the bronchi, contributing to its bronchodilator effects.
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Pharmacodynamics
In vitro studies on human bronchial muscle preparations have demonstrated the potent

relaxant effects of thiazinamium chloride. It effectively antagonizes contractions induced by

both histamine and acetylcholine. The pD2 values, a measure of drug potency, highlight its

significant activity at these receptors (see Table 2).

Furthermore, thiazinamium chloride has been shown to inhibit the synthesis of thromboxane

B2 (TxB2) with an IC50 value of 0.2 µM.[1][3][4] TxB2 is a stable metabolite of thromboxane

A2, a potent mediator of platelet aggregation and vasoconstriction, suggesting a potential anti-

inflammatory role for the compound. Thiazinamium chloride also stimulates the secretion of

phosphatidylcholine in adult rat type II pneumocytes.[5]

Table 2: Pharmacodynamic Data for Thiazinamium Chloride

Parameter Value Species/Tissue Reference

pD2 (vs. Histamine) 7.78
Human Bronchial

Muscle

pD2 (vs.

Acetylcholine)
6.94

Human Bronchial

Muscle

IC50 (TxB2 Synthesis

Inhibition)
0.2 µM - [1][3][4]

Pharmacokinetics
Pharmacokinetic data for thiazinamium chloride is limited. However, studies on the related

compound, thiazinamium methylsulfate, provide some insights. Following intramuscular

injection in humans, absorption is extremely rapid, with peak plasma concentrations reached

within 6 to 20 minutes. The disposition follows a two-compartment model with a rapid

distribution phase (half-life of approximately 20 minutes) and a longer elimination phase (mean

half-life of 375 minutes). The volume of distribution is large (approximately 200-400 L), and the

total body clearance is high, suggesting an active excretion process. Oral bioavailability is low,

estimated to be around 10% compared to intramuscular injection, due to significant first-pass

metabolism.
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Signaling Pathways
The pharmacological effects of thiazinamium chloride are mediated through its interaction

with G-protein coupled receptors (GPCRs).

Histamine H1 Receptor Signaling: As an antagonist of the H1 receptor, thiazinamium
chloride blocks the histamine-induced activation of the Gq/11 protein. This, in turn, prevents

the activation of phospholipase C (PLC), thereby inhibiting the production of the second

messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is a

decrease in intracellular calcium levels, leading to smooth muscle relaxation.

Thiazinamium
Chloride

Histamine H1
Receptor

Antagonizes Gq/11Activates Phospholipase CActivates PIP2Hydrolyzes

IP3

DAG

Ca²⁺ Release
(from ER)

Protein Kinase C
Activation

Cellular Response
(e.g., Smooth Muscle

Contraction)

Click to download full resolution via product page

Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway.

Muscarinic Acetylcholine Receptor Signaling: Thiazinamium chloride's antagonism of

muscarinic receptors (likely M₃ in bronchial smooth muscle) also involves the Gq/11

signaling pathway, leading to a similar cascade of events that results in smooth muscle

relaxation and bronchodilation.

Thiazinamium
Chloride

Muscarinic
Receptor (M₃)

Antagonizes Gq/11Activates Phospholipase CActivates PIP2Hydrolyzes

IP3

DAG

Ca²⁺ Release
(from ER)

Cellular Response
(e.g., Bronchoconstriction)

Click to download full resolution via product page

Caption: Antagonism of the Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols
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Synthesis of Thiazinamium Chloride
A common laboratory-scale synthesis of thiazinamium chloride involves the quaternization of

promethazine with chloromethane.

Materials:

Promethazine

Chloromethane

Anhydrous solvent (e.g., acetone or acetonitrile)

Reaction vessel equipped with a stirrer and a means to control temperature and pressure

Procedure:

Dissolve promethazine in the anhydrous solvent within the reaction vessel.

Cool the solution to a suitable temperature (e.g., 0-10 °C).

Introduce a controlled amount of chloromethane into the reaction mixture.

Allow the reaction to proceed with stirring for a specified period, monitoring the progress by a

suitable analytical technique (e.g., TLC or HPLC).

Upon completion, the product, thiazinamium chloride, will precipitate out of the solution.

Collect the precipitate by filtration.

Wash the product with a cold, non-polar solvent to remove any unreacted starting material.

Dry the purified thiazinamium chloride under vacuum.
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Caption: General Workflow for the Synthesis of Thiazinamium Chloride.

In Vitro Pharmacological Characterization
The antagonist activity of thiazinamium chloride at histamine H1 and muscarinic receptors

can be assessed using isolated tissue bath experiments.

Materials:

Isolated tissue preparation (e.g., guinea pig ileum or trachea)

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

Isotonic transducer and data acquisition system

Agonists (histamine, acetylcholine)

Thiazinamium chloride

Procedure:

Mount the isolated tissue in the organ bath containing aerated physiological salt solution at

37 °C.

Allow the tissue to equilibrate under a resting tension.

Construct cumulative concentration-response curves to the agonist (histamine or

acetylcholine).

Wash the tissue and allow it to return to baseline.

Incubate the tissue with a known concentration of thiazinamium chloride for a specific

period.

Repeat the cumulative concentration-response curve to the agonist in the presence of the

antagonist.

Analyze the rightward shift of the concentration-response curve to determine the antagonist's

potency (pA2 or pD2 value).
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Safety and Toxicology
Specific toxicity data, such as the LD50 for thiazinamium chloride, is not readily available in

the public domain. As a phenothiazine derivative and a quaternary ammonium compound, it

should be handled with appropriate laboratory precautions. For detailed safety information, it is

recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion
Thiazinamium chloride is a pharmacologically active compound with a well-defined dual

antagonism at histamine H1 and muscarinic acetylcholine receptors. Its chemical and

pharmacological properties make it a subject of interest for research in the fields of allergy,

respiratory diseases, and inflammation. This technical guide provides a foundational

understanding of this compound to aid in future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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